4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE
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Overview
Description
4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a fluorobenzoate ester. Compounds with such structures are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the chlorophenyl group, and the esterification with 4-fluorobenzoic acid. Typical reaction conditions might involve:
Formation of the thiazolidine ring: This could be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the chlorophenyl group: This might involve a nucleophilic substitution reaction.
Esterification: The final step could involve the reaction of the intermediate with 4-fluorobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or derivatives with substituted aromatic rings.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
It might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Studied for their antimicrobial and anticancer activities.
Fluorobenzoates: Often used in pharmaceuticals for their stability and bioactivity.
Uniqueness
The unique combination of the thiazolidine ring, chlorophenyl group, and fluorobenzoate ester might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
For precise and detailed information, consulting specific scientific literature or databases is recommended.
Properties
IUPAC Name |
[4-[(E)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFNO4S2/c1-30-20-11-14(5-10-19(20)31-23(29)15-6-8-17(26)9-7-15)12-21-22(28)27(24(32)33-21)18-4-2-3-16(25)13-18/h2-13H,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCVLWMEBBIOX-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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